
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)-, also known as PTIO, is a chemical compound that has been widely used in scientific research. It is a nitric oxide (NO) scavenger that has been shown to be effective in a variety of biological systems. PTIO is a potent inhibitor of NO-mediated biological processes and has been used in various studies to investigate the role of NO in biological systems.
作用機序
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- acts as a scavenger of NO by reacting with it to form a stable nitroxide radical. This reaction prevents NO from reacting with other biological molecules and inhibits its biological effects. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to be a potent inhibitor of NO-mediated biological processes and has been used to investigate the role of NO in various biological systems.
Biochemical and Physiological Effects:
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit NO-mediated vasodilation, platelet aggregation, and immune responses. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has also been shown to inhibit the growth of cancer cells and reduce the severity of neurodegenerative diseases.
実験室実験の利点と制限
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- is a potent inhibitor of NO-mediated biological processes and has been widely used in scientific research. It is relatively easy to synthesize and is soluble in water and organic solvents. However, 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has some limitations for lab experiments. It is not specific to NO and can react with other biological molecules. It can also be toxic at high concentrations.
将来の方向性
There are several future directions for the use of 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- in scientific research. One area of research is the role of NO in the immune system. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to inhibit NO-mediated immune responses, and further research is needed to understand the role of NO in immune function. Another area of research is the role of NO in cancer. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been shown to inhibit the growth of cancer cells, and further research is needed to understand the mechanisms involved. Finally, 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- could be used in the development of new therapeutics for the treatment of various diseases.
合成法
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3-pyridinecarboxylic acid with 1H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. The reaction yields 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- as a white crystalline solid that is soluble in water and organic solvents.
科学的研究の応用
3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has been widely used in scientific research to investigate the role of NO in various biological systems. It has been shown to be effective in inhibiting NO-mediated biological processes such as vasodilation, platelet aggregation, and immune responses. 3-Pyridinecarboxylic acid, 2-(1H-1,2,4-triazol-3-ylthio)- has also been used to investigate the role of NO in cancer, cardiovascular diseases, and neurodegenerative diseases.
特性
CAS番号 |
126209-06-1 |
|---|---|
分子式 |
C8H6N4O2S |
分子量 |
222.23 g/mol |
IUPAC名 |
2-(1H-1,2,4-triazol-5-ylsulfanyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-2-1-3-9-6(5)15-8-10-4-11-12-8/h1-4H,(H,13,14)(H,10,11,12) |
InChIキー |
DJJSOBFJYHEUQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
正規SMILES |
C1=CC(=C(N=C1)SC2=NC=NN2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)

![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)
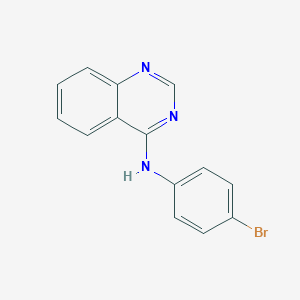
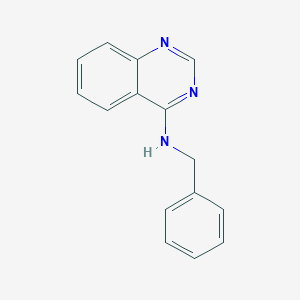
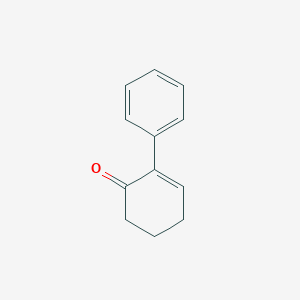
![6-Nitroimidazo[1,2-a]pyridine](/img/structure/B183503.png)


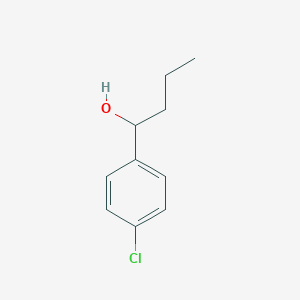

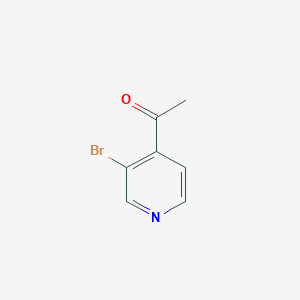
![(4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B183521.png)
